1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea
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Overview
Description
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea is a fascinating compound due to its intricate chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This article delves into its synthesis, reactions, and uses, aiming to provide a comprehensive understanding of this unique compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea typically involves multiple steps. One common route starts with the preparation of the hydroxyindanone derivative, followed by its reaction with 2-methyl-1,3-benzoxazole to form the target compound. Specific conditions such as temperature, solvent, and catalysts are crucial to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production might leverage batch reactors for initial small-scale synthesis, followed by scale-up using continuous flow reactors for better control over reaction conditions and product quality. Standard industrial practices include thorough purification steps, such as recrystallization and chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo a variety of reactions, including:
Oxidation: : Introduction of additional oxygen atoms or removal of hydrogen atoms.
Reduction: : Gain of hydrogen atoms or loss of oxygen atoms.
Substitution: : Replacement of functional groups with different groups.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Utilizes reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Depending on the substituents, reagents such as halogenating agents, alkylating agents, or nucleophiles are used.
Major Products Formed
The major products from these reactions vary widely, but might include oxidized or reduced derivatives, and various substituted urea compounds, depending on the reaction type.
Scientific Research Applications
Chemistry
Catalysis: : Utilized as a ligand in catalytic processes.
Material Science: : Incorporated in the development of novel materials.
Biology
Enzyme Inhibition: : Explored as potential inhibitors for specific enzymes.
Molecular Probes: : Used in studying biological systems at a molecular level.
Medicine
Drug Development: : Investigated for therapeutic properties and drug development.
Diagnostics: : Potential use in diagnostic tools and assays.
Industry
Polymer Science: : Used in the synthesis of advanced polymers.
Agriculture: : Studied for use in agricultural chemicals.
Mechanism of Action
The compound exerts its effects primarily through binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, thereby altering biological pathways and producing desired effects. The detailed mechanism involves interactions at the molecular level, often characterized by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
1-(2-hydroxyethyl)-3-(2-methylbenzoxazol-5-yl)urea
1-(2-aminoethyl)-3-(2-methylbenzoxazol-5-yl)urea
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(benzoxazol-5-yl)urea
Uniqueness
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea stands out due to the presence of both the hydroxyindanone and benzoxazole moieties, which confer unique chemical reactivity and biological activity, distinguishing it from structurally similar compounds.
Properties
IUPAC Name |
1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-(2-methyl-1,3-benzoxazol-5-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-10-19-14-9-12(6-7-16(14)24-10)20-18(23)21-17-13-5-3-2-4-11(13)8-15(17)22/h2-7,9,15,17,22H,8H2,1H3,(H2,20,21,23)/t15-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAMUVIARIRLLZ-DOTOQJQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)NC3C(CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N[C@H]3[C@H](CC4=CC=CC=C34)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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